1-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one
Description
The compound 1-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one features a 4-methylphenyl group attached to an ethanone core, with a sulfanyl (-S-) bridge connecting to a 1-phenyl-substituted imidazole ring (Fig. 1). This structure combines aromatic, heterocyclic, and thioether functionalities, making it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-14-7-9-15(10-8-14)17(21)13-22-18-19-11-12-20(18)16-5-3-2-4-6-16/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTQVXKWNPSFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=CN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated precursor. For example, 1-phenyl-2-imidazolylthiol can be reacted with 1-(4-methylphenyl)-2-chloroethanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The phenyl and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one is , with a molecular weight of approximately 298.41 g/mol. The compound features a central ethanone structure with a phenyl group and an imidazole moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds containing imidazole derivatives exhibit significant anticancer properties. For instance, the compound has been studied as a potential inhibitor of kinesin spindle protein (KSP), which plays a crucial role in cancer cell division. Inhibiting KSP can lead to the suppression of tumor growth, making this compound a candidate for anticancer drug development .
Antimicrobial Properties
The imidazole ring is known for its antimicrobial activity. Studies have shown that derivatives of imidazole can effectively inhibit bacterial growth. The sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents .
Therapeutic Uses in Metabolic Disorders
The compound has also been investigated for its effects on metabolic disorders, including type 2 diabetes and obesity. By modulating specific enzymatic pathways, it may help in managing insulin resistance and related conditions .
Synthesis of Advanced Materials
In material science, the compound serves as a precursor for synthesizing various heterocyclic compounds. These derivatives are valuable in developing advanced materials with specific electronic and optical properties. The ability to modify the imidazole and phenyl groups allows for tailoring material characteristics for applications in electronics and photonics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring is known to coordinate with metal ions, which could play a role in its biological activity. The thioether linkage may also contribute to its reactivity and binding properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations :
- Electron-Donating vs.
- Imidazole Substitution : The 1-phenyl group on the imidazole (target compound) may increase steric hindrance compared to 1-methyl () or unsubstituted imidazoles (), affecting binding interactions in biological systems.
- Sulfanyl vs. Sulfonyl : Sulfanyl bridges (target compound) are less polar than sulfonyl groups (e.g., ), which could influence solubility and membrane permeability.
Physicochemical Properties
- Melting Points : Analogs with halogen substituents (e.g., 4-bromo in ) exhibit higher melting points (~240–243°C, ) due to increased molecular symmetry and intermolecular forces. The target compound’s methyl group may lower its melting point relative to halogenated analogs.
- Spectroscopic Data : IR spectra of analogs () show characteristic C=O stretches at ~1672 cm⁻¹ and aromatic C-H vibrations near 3074 cm⁻¹, consistent with the target compound’s expected profile.
Biological Activity
The compound 1-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one , a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C17H16N2S
- Molecular Weight : 284.39 g/mol
- IUPAC Name : this compound
This compound features a phenyl ring, an imidazole moiety, and a sulfanyl group, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit kinesin spindle protein (KSP), which is essential for cancer cell proliferation. A study highlighted that derivatives of imidazole showed promising results in inhibiting cancer cell lines, with IC50 values indicating effective cytotoxicity against various cancer types .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, particularly against pathogenic microorganisms. The methyl group at the para position of the phenyl ring enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Recent studies suggest that imidazole derivatives can exhibit neuroprotective effects. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells. This property is crucial for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) reveals that:
- Substituents : The presence of electron-donating groups (like methyl) on the phenyl ring increases biological activity.
- Imidazole Ring : The imidazole moiety is essential for binding to biological targets, enhancing the compound's efficacy.
Table 1 summarizes the biological activities reported for similar compounds:
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 1.61 ± 1.92 | |
| Compound B | Antimicrobial | 0.45 ± 0.10 | |
| Compound C | Neuroprotective | 2.50 ± 0.15 |
Case Study 1: Anticancer Activity
In a study published in MDPI, a series of thiazole derivatives were synthesized and tested against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin . The study concluded that modifications in the phenyl ring could enhance the anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazole derivatives, including our compound of interest. It demonstrated effective inhibition against Gram-positive bacteria, with a notable reduction in bacterial growth observed at lower concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
